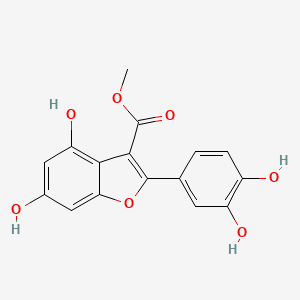
17alpha-Estradiol 3-glucosiduronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17alpha-estradiol 3-glucosiduronic acid is a steroid glucosiduronic acid that is 17alpha-estradiol having a single beta-D-glucuronic acid residue attached at position 3. It derives from a 17alpha-estradiol. It is a conjugate acid of a 17alpha-estradiol 3-glucosiduronate.
17alpha-Estradiol 3-glucosiduronic acid, also known as estradiol-17a 3-D-glucuronoside, belongs to the class of organic compounds known as steroid glucuronide conjugates. These are sterol lipids containing a glucuronide moiety linked to the steroid skeleton. 17alpha-Estradiol 3-glucosiduronic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. 17alpha-Estradiol 3-glucosiduronic acid has been found in human hepatic tissue, liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 17alpha-estradiol 3-glucosiduronic acid is primarily located in the cytoplasm and membrane (predicted from logP). 17alpha-Estradiol 3-glucosiduronic acid can be converted into 17alpha-estradiol.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications of 17alpha-Estradiol 3-glucosiduronic Acid
Metabolism and Excretion in Various Species :
- In rabbits, the major urinary metabolite of estrogen glucosiduronate, including compounds similar to 17alpha-Estradiol 3-glucosiduronic acid, is a diconjugate identified as glucosiduronate-N-acetyglucosaminide of 17alpha-estradiol (Miyazaki, Mizukoshi, & Araki, 1977).
- In rhesus monkeys, estradiol glucosiduronates, including 17beta-estradiol-3-glucosiduronate, are biosynthesized in substantial yield by liver homogenates, suggesting significant in vivo metabolism and conjugation processes (Musey, Collins, & Preedy, 1977).
- In humans, oral and sublingual administration of 17alpha-estradiol results in rapid and intensive conjugation, with various metabolites including 17alpha-estradiol conjugates being identified in serum and urine (Hobe et al., 2002).
Physiological and Pharmacological Effects :
- 17alpha-Estradiol has shown biological activity in uterine tissue, displaying both antiuterotonic and antiuterotrophic actions. This suggests a role in modulating uterine physiology and potential therapeutic applications (Perusquía & Navarrete, 2005).
- The isomers of estradiol, including 17alpha-estradiol, induce rapid spine synapse formation in the hippocampal subfield of rats, indicating a potential role in neuroplasticity and memory processes (MacLusky et al., 2005).
Environmental Impact and Ecotoxicology :
- The synthetic hormone 17alpha-ethinyl estradiol, which shares structural similarities with 17alpha-Estradiol 3-glucosiduronic acid, has been studied for its environmental impact. A predicted no-effect concentration (PNEC) for this compound in surface water has been established, underscoring the importance of understanding the ecological effects of estrogenic substances (Caldwell et al., 2008).
Eigenschaften
Produktname |
17alpha-Estradiol 3-glucosiduronic acid |
|---|---|
Molekularformel |
C24H32O8 |
Molekulargewicht |
448.5 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,17R)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C24H32O8/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30/h3,5,10,14-21,23,25-28H,2,4,6-9H2,1H3,(H,29,30)/t14-,15-,16+,17-,18+,19+,20-,21+,23-,24+/m1/s1 |
InChI-Schlüssel |
MUOHJTRCBBDUOW-FNUZHIFDSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Kanonische SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



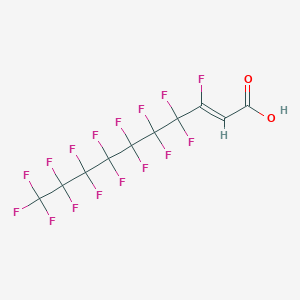

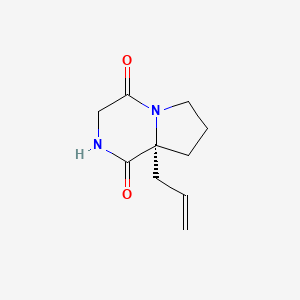
![Pentacyclo[19.3.1.1(3,7).1(9,13).1(15,19)]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene](/img/structure/B1250510.png)

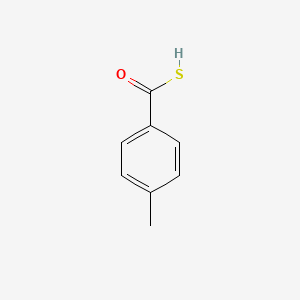
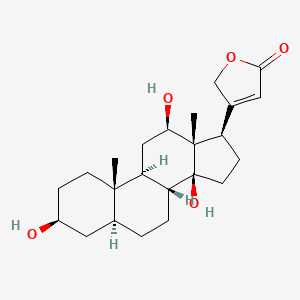
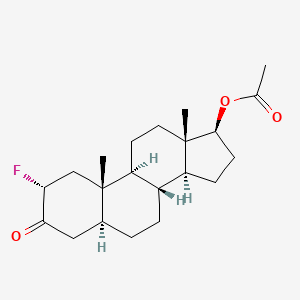
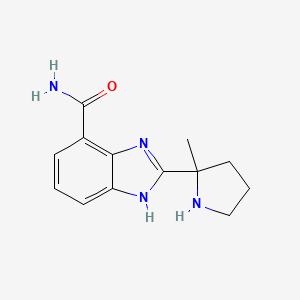
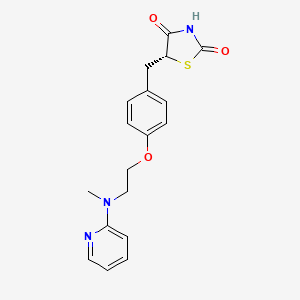
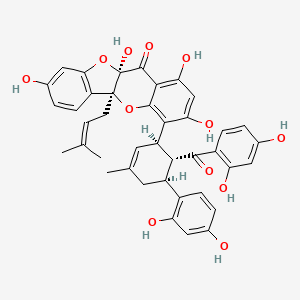

![(E,E)-1-[7-(1,3-Benzodioxol-5-yl)-2,6-heptadienoyl]piperidine](/img/structure/B1250526.png)
